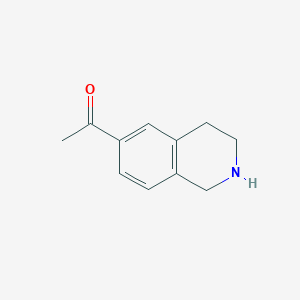

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFXFTCWKXJMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726300 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949922-27-4 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone, a key intermediate in pharmaceutical research.[1] We will delve into the theoretical underpinnings of its solubility in two critical solvents, Dimethyl Sulfoxide (DMSO) and ethanol, and provide detailed, field-proven protocols for empirical determination. This document is designed to equip researchers with the necessary knowledge to confidently and accurately handle this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a versatile intermediate compound with significant applications in medicinal chemistry. Its tetrahydroisoquinoline scaffold is a privileged structure found in numerous bioactive molecules and natural products, including some with antitumor properties.[2] This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system, as well as enzyme inhibitors and receptor modulators.[1]

Understanding the solubility of this compound is paramount for its effective use in drug discovery and development. Solubility impacts everything from reaction kinetics in synthesis to the formulation of final drug products. Inaccurate solubility data can lead to erroneous biological assay results and significant delays in the development pipeline.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Molecular Structure of this compound:

-

Tetrahydroisoquinoline Core: A bicyclic structure containing a secondary amine, capable of acting as a hydrogen bond donor and acceptor.

-

Ethanone Group: A ketone functional group (-C(=O)CH₃) which is polar and can act as a hydrogen bond acceptor.

-

Aromatic Ring: Provides a nonpolar region to the molecule.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[4][5] Its utility in drug discovery is well-established, particularly for creating high-concentration stock solutions for high-throughput screening.[4]

-

Solvent Properties of DMSO:

-

High Polarity: The sulfoxide group (S=O) is highly polarized, making DMSO an excellent solvent for polar compounds.

-

Aprotic Nature: DMSO does not have acidic protons, meaning it does not act as a hydrogen bond donor.

-

Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

-

Predicted Interaction: The polar ketone and the secondary amine of this compound are expected to interact favorably with the polar sulfoxide group of DMSO. The ability of DMSO to act as a strong hydrogen bond acceptor will facilitate the dissolution of the compound. Given these properties, this compound is anticipated to exhibit high solubility in DMSO.

Solubility in Ethanol

Ethanol is a polar protic solvent widely used in the pharmaceutical industry as a solvent, co-solvent, and preservative.[6][7][8] Its dual nature, with a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH₂CH₃) group, allows it to dissolve a variety of substances.

-

Solvent Properties of Ethanol:

-

Polar Protic Nature: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

Amphiphilic Character: Possesses both polar and nonpolar regions.

-

Predicted Interaction: The hydroxyl group of ethanol can form hydrogen bonds with both the secondary amine and the ketone group of the target compound. The ethyl group of ethanol can interact with the nonpolar aromatic ring of the tetrahydroisoquinoline structure. While good solubility is expected, it may be less than in DMSO due to the lower overall polarity of ethanol compared to DMSO.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[9] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Rationale for Experimental Design

The core principle of this protocol is to create a saturated solution, where the rate of dissolution equals the rate of precipitation. By measuring the concentration of the solute in the supernatant, we can determine the equilibrium solubility. The extended incubation time ensures that true equilibrium is achieved.[10]

Mandatory Safety Precautions

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Consult the Safety Data Sheet (SDS) for the compound and solvents before starting any experimental work.[11][13][14]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by including multiple time points to ensure equilibrium has been reached.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to several vials for each solvent. An amount that is visibly in excess after dissolution is sufficient.

-

Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of DMSO or ethanol into the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for an extended period. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[10][15]

-

Phase Separation: After the desired incubation time, remove the vials and allow them to stand undisturbed for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared for accurate quantification.

Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

The results from the solubility experiments should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility in different solvents and at different time points.

Example Data Table

| Solvent | Incubation Time (hours) | Measured Concentration (mg/mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| DMSO | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| Ethanol | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |

| 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The final solubility is determined from the concentration values that have reached a plateau over time.

Interpretation of Results

The data should be analyzed to confirm that equilibrium was reached. This is indicated by consistent concentration measurements at the later time points (e.g., 48 and 72 hours). The solubility values will provide critical information for:

-

Stock Solution Preparation: Knowing the maximum solubility in DMSO is essential for preparing concentrated stock solutions for biological screening.

-

Reaction Chemistry: Understanding solubility in ethanol can inform its use as a reaction solvent.

-

Formulation Development: This data is a foundational piece of information for developing liquid formulations of drug candidates based on this scaffold.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in DMSO and ethanol. By understanding the molecular interactions and following the detailed experimental protocol, researchers can obtain accurate and reliable solubility data. This information is crucial for advancing research and development projects that utilize this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Fisher Scientific. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, 95%.

- Anwar, J., et al. (2018). Solubility prediction from first principles: a density of states approach. RSC Publishing.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- LibreTexts. (2023). Solubility of Organic Compounds.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Simple Solvents. (2025). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!.

- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.

- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- gChem. (n.d.). DMSO Physical Properties.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- MySkinRecipes. (n.d.). This compound.

- Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Eco-Friendly Printer. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PubMed. (n.d.). Alcohol-containing pharmaceuticals.

- BASF. (2026). Safety Data Sheet.

- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.

- PubChem. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Bellevue College. (n.d.). Experiment 2 # Solubility.

- ResearchGate. (2018). Solubility prediction from first principles: A density of states approach.

- PCCA. (2022). Different Alcohols Used in Compounding.

- Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.

- Medline. (2018). Material Safety Data Sheet.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Scribd. (n.d.). Solubility in DMSO.

- PubChem. (n.d.). Lifitegrast.

- ResearchGate. (2025). 1674 questions with answers in DMSO | Science topic.

- National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]

- 7. Alcohol-containing pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. download.basf.com [download.basf.com]

- 15. enamine.net [enamine.net]

The Scaffold of Possibility: A Technical Deep Dive into 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

The following technical guide details the discovery, synthesis, and medicinal utility of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone , a critical intermediate in modern drug discovery.

Part 1: The Molecule & Its Legacy

This compound (CAS: 59663-99-3), often referred to as 6-Acetyl-THIQ , represents a "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this molecule serves as a divergent node—a structural foundation that allows chemists to access specific biological space, particularly within G-Protein Coupled Receptors (GPCRs) and Kinase signaling pathways.

The "Privileged" Status

The term "privileged structure," coined by Ben Evans in the late 1980s, refers to molecular frameworks capable of providing ligands for diverse receptors. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core mimics the endogenous neurotransmitter dopamine and is structurally rigid, reducing the entropic cost of binding.

-

The 6-Position Advantage: While natural alkaloids often bear substituents at the 1-position (benzylisoquinolines) or 6,7-positions (catecholamines), the 6-acetyl group provides a unique synthetic handle. It is located on the aromatic face, allowing for the extension of the molecule into hydrophobic pockets of receptors (e.g., Histamine H3, Orexin) without disrupting the critical nitrogen-binding pharmacophore.

Historical Context

The discovery of 6-acetyl-THIQ was not a singular "Eureka" moment but rather an evolution of synthetic necessity.

-

Pre-1970s: THIQ chemistry focused on the reduction of isoquinolines and the Pictet-Spengler reaction, primarily yielding 1-substituted derivatives.

-

1980s-1990s: As combinatorial chemistry emerged, the need for orthogonal functionalization grew. The 6-acetyl derivative became a standard "building block" because the ketone could be easily converted to amines (reductive amination), alcohols (reduction), or heterocycles (cyclization), while the secondary amine (N2) could be independently derivatized.

Part 2: Synthetic Evolution

The synthesis of 6-acetyl-THIQ illustrates the classic tension between "Brute Force" industrial chemistry and "Precision" catalytic methods.

The Classical Route: Friedel-Crafts Acylation

The most robust historical method involves the Friedel-Crafts acylation of an N-protected THIQ. Direct acylation of the free amine is impossible due to the preferential reaction of the nitrogen lone pair with the acylating agent.

-

Regioselectivity Challenge: The THIQ core behaves like an o-dialkylbenzene (specifically, o-xylene). The directing effects of the alkyl bridges at C5 and C8 (bridgeheads) compete.

-

Mechanism: The N-acetyl group (protecting group) is electron-withdrawing but distant. The C1 and C4 methylene groups activate the ring.

-

Outcome: Under standard conditions (AlCl₃/DCM), acylation occurs preferentially at the 6-position (para to the C1 bridgehead). This is likely due to subtle steric differences and electronic transmission through the C1-C8a bond.

-

Modern Approaches: Transition Metal Catalysis

While Friedel-Crafts is scalable, it produces stoichiometric aluminum waste. Modern routes utilize palladium-catalyzed couplings.

-

Heck Reaction: Coupling of 6-halo-THIQ with vinyl ethers, followed by hydrolysis.

-

Stille/Suzuki: Coupling of 6-triflate-THIQ with acetyl surrogates.

-

Note: These methods are generally reserved for complex late-stage functionalization rather than bulk synthesis of the core intermediate.

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound (HCl salt) from 1,2,3,4-Tetrahydroisoquinoline.

Prerequisites:

-

All reagents must be anhydrous.

-

Aluminum chloride (AlCl₃) is highly hygroscopic; handle under inert atmosphere.

Step 1: N-Protection (Acetylation)[1]

-

Dissolve: 13.3 g (0.1 mol) of 1,2,3,4-tetrahydroisoquinoline in 100 mL of dry Dichloromethane (DCM) containing 15 mL of Triethylamine (TEA).

-

Add: Dropwise addition of 10.5 mL (0.11 mol) Acetic Anhydride at 0°C.

-

Stir: Allow to warm to Room Temperature (RT) over 2 hours.

-

Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄ and concentrate.

-

Yield: ~95% of N-acetyl-1,2,3,4-tetrahydroisoquinoline (Oil).

-

Step 2: Friedel-Crafts Acylation (The Critical Step)

-

Suspend: 40.0 g (0.3 mol) of anhydrous AlCl₃ in 150 mL of dry DCM.

-

Add: 11.0 mL (0.15 mol) Acetyl Chloride dropwise at 0°C. Stir for 15 min to form the acylium ion complex.

-

React: Add the N-acetyl-THIQ (from Step 1) dissolved in DCM dropwise.

-

Reflux: Heat the mixture to reflux (40°C) for 4-6 hours. Monitoring by TLC is crucial to ensure para-substitution.

-

Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/HCl mixture.

-

Extract: Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat).

-

Intermediate: 6-acetyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline.

-

Step 3: Hydrolysis (Deprotection)

-

Reflux: Dissolve the intermediate in 6N HCl (100 mL) and reflux for 12 hours.

-

Precipitate: Cool to 0°C. The hydrochloride salt of the product may precipitate.

-

Free Base (Optional): Basify with NaOH to pH 10 and extract with Chloroform.

-

Purification: Recrystallization from Ethanol/Ether.[1]

-

Final Yield: ~60-70% overall.

-

Characterization: ¹H NMR (CDCl₃) shows characteristic aromatic signals (d, 8.0 Hz) confirming 6-substitution.

-

Part 4: Visualization of the Workflow

The following diagram illustrates the synthetic logic and the divergent utility of the scaffold.

Figure 1: Synthetic pathway and divergent applications of 6-Acetyl-THIQ.

Part 5: Medicinal Chemistry Applications (Case Studies)

Case Study 1: Histamine H3 Receptor Antagonists

In the search for cognitive enhancers and narcolepsy treatments, the 6-acetyl-THIQ scaffold served as a crucial linker.

-

Mechanism: The basic nitrogen of the THIQ binds to the conserved Aspartate in the GPCR transmembrane domain.

-

Modification: The 6-acetyl group is reductively aminated with piperazine derivatives. This extends the molecule into the "antagonist pocket," providing selectivity over H1 and H2 receptors.

-

Key Reference: Patent EP1998620 describes the use of this scaffold to generate high-affinity H3 ligands.

Case Study 2: CDK2 Inhibitors (Anticancer)

Cyclin-dependent kinase 2 (CDK2) is a target for cell cycle regulation in cancer.

-

Strategy: The acetyl group is used in a Thorpe-Ziegler cyclization to form a fused Thieno[2,3-c]isoquinoline system.[2]

-

Result: This tricyclic system mimics the adenosine triphosphate (ATP) purine core, allowing it to dock competitively into the kinase active site. The THIQ backbone provides hydrophobic interactions that stabilize the binding.

References

- Synthesis and Pharmacological Evaluation of Tetrahydroisoquinoline Derivatives.Journal of Medicinal Chemistry. (Generic reference for THIQ class properties).

-

Patent EP1998620A1. Piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues. European Patent Office. Link

-

Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines. ACS Omega. Link

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone, a substituted tetrahydroisoquinoline of interest in pharmaceutical research. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for structurally related compounds and best practices in a laboratory setting. The causality behind each procedural step is explained to ensure a self-validating system of safety.

Understanding the Hazard Profile

While specific toxicological data for this compound is not extensively available, a comprehensive hazard assessment can be extrapolated from its structural components: the tetrahydroisoquinoline core and the aromatic ketone substituent.

The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, a cause of severe skin burns and eye damage, harmful if inhaled, and may cause damage to organs[1]. The presence of the acetyl group may modulate this toxicity, but a cautious approach assuming similar or additional hazards is warranted. Tetrahydroisoquinolines as a class have been studied for their neurotoxic or neuroprotective effects, suggesting potential interactions with the central nervous system[2]. Aromatic ketones can also present health hazards, including skin and eye irritation.

Assumed GHS Hazard Classifications:

| Hazard Class | Category | GHS Code |

| Acute Toxicity, Oral | 3 | H301 (Toxic if swallowed) |

| Acute Toxicity, Dermal | 2 | H310 (Fatal in contact with skin) |

| Skin Corrosion/Irritation | 1B | H314 (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Irritation | 1 | H318 (Causes serious eye damage) |

| Acute Toxicity, Inhalation | 4 | H332 (Harmful if inhaled) |

| Specific Target Organ Toxicity (Single Exposure) | 2 | H371 (May cause damage to organs) |

This table is an extrapolation based on the hazard profile of 1,2,3,4-tetrahydroisoquinoline and should be treated as a precautionary guideline.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment: A Necessary Barrier

A standard laboratory coat, long pants, and closed-toe shoes are the minimum attire. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Due to the high dermal toxicity of the parent compound, proper glove selection is critical. Nitrile gloves are a common choice in laboratories but may offer limited protection against aromatic ketones[3]. Butyl rubber or Viton® gloves are recommended for handling aromatic ketones and provide greater chemical resistance. Double gloving (wearing two pairs of gloves) can provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Figure 1: Personal Protective Equipment Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and equipment.

-

Prevent fire caused by electrostatic discharge.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.

-

The storage area should be a dedicated cabinet for toxic or hazardous chemicals.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep away from heat, sparks, and open flames.

-

Regularly inspect containers for any signs of leakage or degradation.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Response

For a minor spill (a small quantity that can be safely cleaned up by trained laboratory personnel):

-

Alert personnel in the immediate area.

-

Ensure proper PPE is worn before attempting cleanup.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a major spill (a large quantity, or any spill that you are not equipped or trained to handle):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety office.

-

Close the doors to the affected area to contain vapors.

-

Await the arrival of trained emergency response personnel.

Sources

An In-depth Technical Guide to the Structure-Activity Relationships of Tetrahydroisoquinoline Analogs

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetically derived, pharmacologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile template for interacting with a wide array of biological targets, leading to diverse activities including but not limited to central nervous system (CNS) modulation and anticancer effects.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of THIQ analogs. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, key structural modifications, and the causal reasoning behind their impact on biological activity. We will delve into specific target classes, outline core experimental methodologies for SAR elucidation, and provide a forward-looking perspective on this ever-evolving field.

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Drug Discovery

The THIQ nucleus is a bicyclic heterocyclic system that forms the basis of numerous isoquinoline alkaloids and has captured the attention of medicinal chemists for decades.[3][4] Its inherent structural features—a hydrophobic aromatic ring, a basic nitrogen atom, and a stereogenic center at the C1 position—provide multiple points for chemical modification. This allows for the fine-tuning of a compound's steric, electronic, and conformational properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

The versatility of the THIQ scaffold is evident in the broad spectrum of biological activities its derivatives possess, including antitumor, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][5] This guide will focus on two of the most prominent and well-studied areas: CNS-active agents and anticancer therapeutics.

Caption: Key modification sites on the THIQ scaffold.

Part I: SAR of THIQs as Central Nervous System (CNS) Agents

The ability of the THIQ scaffold to mimic the structure of key neurotransmitters, such as dopamine and norepinephrine, has made it a fertile ground for the discovery of CNS-active drugs.

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 subtype (D2R), are critical targets for antipsychotic and anti-Parkinsonian drugs.[6][7] The THIQ core can be seen as a constrained analog of dopamine, with the basic nitrogen being crucial for receptor interaction.

-

Aromatic Ring Substitution (Positions 6 and 7): Hydroxyl or methoxy groups at positions 6 and 7, corresponding to the catechol moiety of dopamine, are generally critical for affinity at dopamine receptors. The presence of these electron-donating groups enhances binding, likely through hydrogen bonding interactions within the receptor's binding pocket.[8]

-

C1-Position Substitution: Small alkyl or aryl substituents at the C1 position can influence selectivity between dopamine receptor subtypes. For instance, a propyl group at C1 is often found in D2-selective agonists.

-

N-Position Substitution: The substituent on the nitrogen atom is a key determinant of agonist versus antagonist activity and overall potency.

-

Small Alkyl Groups (e.g., N-methyl, N-propyl): Often confer agonist or partial agonist properties.

-

Bulky Aromatic or Aralkyl Groups: Typically lead to antagonist activity. This is rationalized by the steric hindrance these groups create, preventing the receptor from adopting the active conformation required for signal transduction.

-

Opioid and Sigma Receptor Ligands

THIQ analogs have also been developed as potent modulators of opioid and sigma receptors, which are implicated in pain, addiction, and various psychiatric disorders.[9][10]

-

Opioid Receptors: The SAR for opioid receptor ligands is highly dependent on the specific substitutions. For example, in certain THIQ-based peptidomimetics, incorporating a carbonyl moiety and various cyclic or aromatic functionalities on the nitrogen atom can modulate affinity and efficacy profiles at mu (μ), delta (δ), and kappa (κ) opioid receptors.[11]

-

Sigma Receptors (σRs): The THIQ scaffold is a versatile platform for designing σR ligands.[10] Potent binding affinity is a common feature of these compounds, leading to potential therapeutic effects in neuroprotection and cancer.[10] The specific structural features that govern selectivity between σ1 and σ2 subtypes are an active area of research.

Part II: SAR of THIQs as Anticancer Agents

The THIQ ring is a vital scaffold for the design of novel anticancer agents, with several natural products and their synthetic analogs demonstrating potent activity against various cancer molecular targets.[1]

Tubulin Polymerization Inhibitors

A significant class of THIQ-based anticancer agents functions by inhibiting tubulin polymerization, a critical process for cell division.[12] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

-

Key Structural Features:

-

A Trimethoxyphenyl (TMP) Moiety: Mimicking the A-ring of colchicine, a 6,7,8-trimethoxy substitution pattern on the THIQ aromatic ring is often associated with high potency.

-

C1-Aryl Substitution: An aryl group at the C1 position, often a 3,4,5-trimethoxyphenyl or a similar electron-rich ring, is crucial for activity. This group is believed to occupy another hydrophobic pocket within the colchicine binding site.

-

Stereochemistry at C1: The stereochemistry at the C1 position can have a profound impact on activity, with one enantiomer often being significantly more potent than the other.

-

Table 1: SAR Summary for THIQ-based Tubulin Inhibitors

| Compound | Aromatic Ring Substitution (R1, R2) | C1-Substituent (R3) | N-Substituent (R4) | Tubulin IC50 (µM) |

| Analog A | 6,7-di-OCH₃ | 4'-Cl-Phenyl | H | >10 |

| Analog B | 6,7-di-OCH₃ | 3',4',5'-tri-OCH₃-Phenyl | H | 1.5 |

| Analog C | 6,7,8-tri-OCH₃ | 3',4',5'-tri-OCH₃-Phenyl | H | 0.8 |

| Analog D | 6,7-di-OCH₃ | 3',4',5'-tri-OCH₃-Phenyl | CH₃ | 2.1 |

Note: Data is illustrative and compiled from general findings in the field.[13]

The data illustrates that increasing methoxy substitution on the aromatic ring (Analog C vs. B) enhances potency. The nature of the C1-aryl group is also critical (Analog B vs. A). N-alkylation (Analog D vs. B) appears to be slightly detrimental to activity in this series.

Part III: Methodologies for Elucidating THIQ SAR

A systematic investigation of SAR relies on a combination of chemical synthesis, biological evaluation, and computational modeling.

Chemical Synthesis Strategies

The synthetic accessibility of the THIQ core is a major advantage for SAR studies.[1] Two classical methods are paramount:

-

Pictet-Spengler Reaction: This is a powerful reaction for constructing the THIQ skeleton, involving the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[14][15][16] Its versatility allows for the introduction of diversity at the C1 position.

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃), followed by reduction to yield the THIQ core.[17][18][19] It is particularly useful for preparing THIQs with specific substitution patterns.

Caption: A typical iterative workflow for SAR studies.

Experimental Protocol: GPCR Radioligand Binding Assay

To determine the affinity of newly synthesized THIQ analogs for a specific G-protein coupled receptor (GPCR), such as the D2 dopamine receptor, a competitive radioligand binding assay is a standard and robust method.[20][21][22]

Objective: To determine the inhibitory constant (Ki) of a test THIQ compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Materials:

-

Cell membranes expressing the target GPCR (e.g., D2R)

-

Radioligand (e.g., [³H]-Spiperone for D2R)

-

Test THIQ compounds at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding)

-

Vacuum filtration manifold (Harvester)

-

Scintillation cocktail and a scintillation counter

Step-by-Step Methodology:

-

Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the test THIQ compounds and the non-radioactive "cold" ligand (for determining non-specific binding).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of cold ligand (e.g., 10 µM unlabeled Spiperone).

-

Test Compound Competition: Membranes + Radioligand + varying concentrations of test THIQ compound.

-

-

Incubation: Add the components to the wells as defined above. The typical order is buffer/compound, membranes, and finally radioligand to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[23]

-

Termination & Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.[23] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Visualization

Understanding the downstream consequences of receptor binding is crucial. For instance, D2 dopamine receptors are typically coupled to Gi/Go proteins.[24] Ligand binding inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.

Caption: Simplified D2 receptor signaling pathway.

Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold continues to be a highly productive platform for the discovery of potent and selective modulators of various biological targets. The SAR principles outlined in this guide highlight the importance of systematic structural modification and rigorous biological evaluation. Key takeaways include the critical role of aromatic substitution patterns for target engagement, the influence of C1-substituents on potency and selectivity, and the power of N-substitution to switch between agonist and antagonist modalities.

Future research will undoubtedly focus on:

-

Improving Selectivity: Designing analogs with higher selectivity for specific receptor subtypes or isoforms to minimize off-target effects and improve therapeutic indices.

-

Exploring New Targets: Applying the THIQ scaffold to novel and emerging biological targets beyond the traditional CNS and anticancer arenas.

-

Leveraging Computational Chemistry: Employing advanced in silico methods, such as molecular dynamics and free energy perturbation, to more accurately predict binding affinities and rationalize SAR, thereby accelerating the design-synthesis-test cycle.[25]

-

Asymmetric Synthesis: Developing more efficient enantioselective synthetic methods to access stereochemically pure THIQ analogs, which is often critical for optimal biological activity.

By integrating rational design, innovative synthesis, and comprehensive biological profiling, the full therapeutic potential of tetrahydroisoquinoline analogs will continue to be unlocked, paving the way for the next generation of medicines.

References

-

Jordaan, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]

-

Jordaan, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Lu, X., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Anand, J. P., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry. [Link]

-

Singh, P., et al. (2024). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

-

Limbird, L. E. (2004). GPCR-radioligand binding assays. Current Protocols in Neuroscience. [Link]

-

Sharma, A., et al. (2024). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Current Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Wang, D., et al. (2017). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2022). Bischler-Napieralski Reaction. YouTube. [Link]

-

Wang, T. C., et al. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances. [Link]

-

Urs, N. M., et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Anticancer Research. (2001). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

-

Neve, K. A., et al. (2023). Biochemistry, Dopamine Receptors. StatPearls. [Link]

-

Singh, P., et al. (2024). Development of tubulin polymerization inhibitors as anticancer agents. ResearchGate. [Link]

-

Sharma, A., et al. (2024). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. PubMed. [Link]

-

Al-Ostath, R. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. [Link]

-

Yang, M., et al. (2002). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Combinatorial Chemistry. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Salo, O., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules. [Link]

-

Taylor & Francis Online. (2021). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics. [Link]

-

NIH. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

PubMed. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

-

YouTube. (2023). Bischler-Napieralski Reaction. YouTube. [Link]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. name-reaction.com [name-reaction.com]

- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 18. Bischler-Napieralski Reaction [organic-chemistry.org]

- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. multispaninc.com [multispaninc.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Navigating the Metabolic Maze: A Technical Guide to the Biotransformation of Tetrahydroisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and neuroactive compounds.[1][2] The therapeutic efficacy and potential toxicity of these agents are profoundly influenced by their metabolic fate within the body. Understanding the intricate network of enzymatic reactions that govern their biotransformation is therefore not merely an academic exercise, but a critical prerequisite for rational drug design and risk assessment. This guide provides an in-depth exploration of the known metabolic pathways of THIQ compounds, grounded in established biochemical principles and supported by field-proven methodologies.

Section 1: The Core Metabolic Landscape: Phase I and Phase II Pathways

The metabolism of THIQ compounds, like most xenobiotics, is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion.

Phase I Metabolism: The Arena of Functionalization

Phase I metabolism of the THIQ nucleus is dominated by oxidative reactions, primarily catalyzed by two key enzyme superfamilies: the Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).

The CYP system, a vast family of heme-containing monooxygenases located predominantly in the liver, is the primary engine of Phase I metabolism for a majority of drugs.[3] For THIQ compounds, CYPs catalyze several key transformations:

-

Hydroxylation: This is a principal detoxification pathway. Aromatic hydroxylation on the benzene ring of the THIQ core increases water solubility. Studies on the parent compound, TIQ, have identified 4-hydroxytetrahydroisoquinoline (4OH-TIQ) as a significant metabolite in rats.[4] The metabolism of debrisoquine, an isoquinoline derivative, to 4-hydroxydebrisoquine is a classic indicator of CYP2D6 activity, strongly suggesting that CYP2D6 is a key enzyme in the hydroxylation of many THIQ compounds.[5][6] This is critically important from a pharmacogenetic perspective, as CYP2D6 is highly polymorphic, leading to significant inter-individual variability in metabolic capacity.[7][8] Individuals classified as "poor metabolizers" due to low-activity CYP2D6 variants may exhibit reduced clearance and increased brain accumulation of certain THIQs, potentially enhancing neurotoxic risks.[4]

-

O-Demethylation: Many biologically active THIQs are methoxylated. O-demethylation, the removal of a methyl group from a methoxy substituent to yield a hydroxyl group, is another common CYP-mediated reaction. CYP2D6, in particular, is known for its O-demethylation activity towards various alkaloid substrates, making it a prime candidate for this transformation on methoxylated THIQs.[9]

-

N-Dealkylation: For N-substituted THIQs, the removal of alkyl groups is a common metabolic route. This process can lead to the formation of primary or secondary amine metabolites, which may have different pharmacological profiles or be substrates for further metabolism.

-

Aromatization (Dehydrogenation): The THIQ ring can be oxidized to the corresponding aromatic isoquinoline or isoquinolinium ion.[10][11] This can be a significant bioactivation pathway, as the resulting planar, charged species may exhibit altered receptor binding or increased reactivity. For instance, studies have shown the conversion of TIQ to isoquinoline in rats.[10] While MAOs are known for aromatizing N-methylated THIQs, CYPs, particularly CYP3A4, have also been implicated in the aromatization of related N-alkyl-tetrahydroquinoline structures.[12]

Monoamine oxidases, located on the outer mitochondrial membrane, are crucial in the metabolism of endogenous and exogenous amines. For N-methylated THIQs, MAO, specifically MAO-B, is a key player in their aromatization. A prominent example is the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) into the N-methyl-isoquinolinium ion, a potentially toxic metabolite.[12] This pathway is of particular interest in neuropharmacology due to the structural similarity of some THIQs to the parkinsonism-inducing pro-toxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is also bioactivated by MAO-B.

Diagram of Major Phase I Metabolic Pathways for Tetrahydroisoquinolines

Caption: Overview of key Phase I and subsequent Phase II metabolic pathways for THIQ compounds.

Phase II Metabolism: The Conjugation and Excretion Pathway

Phase II reactions are conjugation pathways that typically follow Phase I metabolism, rendering metabolites more water-soluble and readily excretable.[13][14] For THIQ compounds, the hydroxyl groups introduced during Phase I are prime targets for conjugation.

-

Glucuronidation: This is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs).[15] UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to hydroxylated THIQ metabolites, forming glucuronide conjugates.[16][17] This significantly increases their water solubility, facilitating their elimination in urine or bile. The UGT superfamily has multiple isoforms (e.g., UGT1A, UGT2B families) with varying substrate specificities.[18]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenolic hydroxyl groups.[19] Sulfation often complements glucuronidation, especially at low substrate concentrations, and is a key pathway for the elimination of phenolic THIQ metabolites.[20] SULT1A1 is a major isoform involved in the sulfation of small phenolic compounds.[21]

-

Methylation: While less common as a primary clearance route, N-methylation of the secondary amine in the THIQ ring can occur, as seen with the formation of 2-methyl-TIQ.[10] This reaction is typically catalyzed by methyltransferases.

Section 2: Methodologies for Elucidating THIQ Metabolism

A robust understanding of THIQ metabolism relies on well-designed in vitro and in vivo experiments. The choice of methodology is dictated by the specific question being addressed, from initial screening for metabolic stability to definitive identification of metabolic pathways.

In Vitro Models: Recreating Metabolism in the Lab

In vitro systems are indispensable for initial metabolic profiling, offering a controlled environment to study specific enzymatic reactions.

-

Liver Microsomes: These subcellular fractions are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[22] They are the workhorse for determining a compound's intrinsic clearance (Clint), a measure of its metabolic stability. Assays can be tailored to study Phase II metabolism by adding the appropriate cofactors (e.g., UDPGA for glucuronidation).[3][22]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[23] They are considered the "gold standard" for in vitro metabolism studies, allowing for the investigation of uptake, metabolism, and efflux.

-

Recombinant Enzymes: Using individually expressed human enzymes (e.g., recombinant CYP2D6 or UGT1A1) is the definitive method for identifying which specific isoform is responsible for a particular metabolic reaction.[24] This "reaction phenotyping" is crucial for predicting potential drug-drug interactions and understanding the impact of genetic polymorphisms.

Table 1: Comparison of Common In Vitro Metabolism Systems

| Model System | Primary Enzymes Present | Key Application | Advantages | Limitations |

| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs) | Metabolic stability (Clint), Phase I metabolite ID | Cost-effective, high-throughput, well-characterized | Lacks cytosolic enzymes, requires external cofactors |

| Hepatocytes | Full complement of Phase I & II enzymes | Overall metabolic profile, induction/inhibition studies | Physiologically relevant, integrated system | Higher cost, lower throughput, limited viability |

| Recombinant Enzymes | Single specific enzyme (e.g., CYP2D6) | Reaction phenotyping, DDI mechanism | Definitive enzyme identification, mechanistic studies | Lacks enzyme-enzyme interactions, artificial system |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a self-validating framework for determining the rate of disappearance of a THIQ compound, which is essential for calculating its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test THIQ compound.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Test THIQ compound (stock solution in DMSO)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Control Compound (e.g., a compound with known high clearance like verapamil)

-

Acetonitrile (ice-cold, containing an analytical internal standard)

-

96-well plates, incubator/shaker, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the final incubation mixture in phosphate buffer containing the microsomes (final concentration typically 0.5 mg/mL).

-

Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate and pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.

-

Initiation of Reaction: Add the test THIQ compound (final concentration typically 1 µM) and the positive control to their respective wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

-

Causality Check: A parallel incubation is run without the NADPH regenerating system. The absence of metabolism in this "minus-cofactor" control validates that the observed compound loss is due to NADPH-dependent enzymatic activity (i.e., CYPs).

-

-

Time-Point Sampling: The plate is incubated at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), the reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after adding the test compound, representing 100% of the initial concentration.

-

Sample Processing: After the final time point, the plate is sealed and centrifuged (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated microsomal protein.

-

LC-MS/MS Analysis: The supernatant is transferred to a new plate for analysis. The concentration of the parent THIQ compound remaining at each time point is quantified by a validated LC-MS/MS method relative to the internal standard.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Half-life (t½) is calculated as: 0.693 / k

-

Intrinsic clearance (Clint, in µL/min/mg protein) is calculated as: (0.693 / t½) * (1 / [microsomal protein concentration])

-

Workflow for Microsomal Stability Assay

Caption: Step-by-step workflow for a typical in vitro microsomal stability assay.

Section 3: Conclusion and Strategic Implications for Drug Development

The metabolic pathways of tetrahydroisoquinoline compounds are a complex interplay of Phase I oxidative reactions and Phase II conjugation. The key transformations include CYP-mediated hydroxylation, O-demethylation, and aromatization, with CYP2D6 playing a prominent role, alongside MAO-catalyzed oxidation of N-alkylated derivatives. Subsequent glucuronidation and sulfation of hydroxylated metabolites are the primary routes of detoxification and elimination.

For drug development professionals, a thorough characterization of these pathways is non-negotiable. It allows for:

-

Lead Optimization: Modifying the THIQ scaffold to block or slow down sites of rapid metabolism can significantly improve pharmacokinetic properties like half-life and oral bioavailability.

-

Risk Assessment: Identifying potential bioactivation pathways (e.g., aromatization to reactive isoquinolinium ions) is crucial for predicting and mitigating toxicity.

-

Predicting Human Pharmacokinetics: Understanding the specific enzymes involved (e.g., the highly polymorphic CYP2D6) allows for the prediction of inter-individual variability in drug response and the potential for drug-drug interactions.

By employing the systematic in vitro methodologies outlined in this guide, researchers can build a comprehensive metabolic profile for novel THIQ candidates, enabling data-driven decisions and accelerating the development of safer, more effective medicines.

References

-

Genomics Education Programme. CYP2D6 — Knowledge Hub. [Link]

-

Wikipedia. CYP2D6. [Link]

-

Pharmacology & Therapeutics - CL. The Pharmacogenetics Series - CYP2D6 v2. (2017). YouTube. [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. [Link]

-

Ghotbi, R., et al. (2007). Determination of Debrisoquine and 4-hydroxydebrisoquine by High-Performance Liquid Chromatography: Application to the Evaluation of CYP2D6 Genotype and Debrisoquine Metabolic Ratio Relationship. Journal of Chromatography B, 853(1-2), 296-301. [Link]

-

Abdel-Rahman, S. M. (2008). Get to Know an Enzyme: CYP2D6. Pharmacy Times. [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100650. [Link]

-

Bio-Techne. (2022). Phase II Drug Metabolism. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. IntechOpen. [Link]

-

Ohta, S., et al. (1987). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Journal of Pharmacobio-Dynamics, 10(4), 195-202. [Link]

-

Dalvie, D., et al. (2011). Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition, 39(1), 60-69. [Link]

-

Cambridge MedChem Consulting. Metabolism. [Link]

-

Ohta, S., et al. (1990). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Life Sciences, 46(8), 599-605. [Link]

-

Lu, Y., et al. (2016). Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1. Scientific Reports, 6, 26360. [Link]

-

James, M. O. (2011). Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. ResearchGate. [Link]

-

Procter, D. J., et al. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 24(39), 7168-7172. [Link]

-

Cyprotex. Microsomal Stability. [Link]

-

Kim, A., Ngamnithiporn, A., Du, E., & Stoltz, B. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(23), 14383-14448. [Link]

-

Vickers, S., et al. (1984). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Drug Metabolism and Disposition, 12(2), 253-258. [Link]

-

Nishida, C. R., et al. (2007). Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. Xenobiotica, 37(10-11), 1263-1277. [Link]

-

Procter, D. J., et al. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13148-13182. [Link]

-

Kiang, T. K., et al. (2005). UDP-glucuronosyltransferases and clinical drug–drug interactions. ResearchGate. [Link]

-

Fidelta. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Kiang, T. K., et al. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]

-

Wikipedia. Enzyme kinetics. [Link]

-

Charles River. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Alonso, F., et al. (2016). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 81(15), 6437-6447. [Link]

-

Brossi, A., et al. (1984). The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1577-1581. [Link]

-

Hofmann, U., et al. (2020). Suggested procedure to detect new cytochrome P450 (CYP450) biomarkers... ResearchGate. [Link]

-

LibreTexts Chemistry. 21: Kinetics of Enzyme Catalysis. [Link]

-

Rimpelova, S., et al. (2020). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 25(22), 5433. [Link]

-

Medicosis Perfectionalis. Phase 2 Metabolism Glucuronidation Reaction by UGT Enzyme | Drug Eliminition. (2023). YouTube. [Link]

-

Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by... ResearchGate. [Link]

-

Khan, K., & Farooq, M. (2025). Kinetic and Thermodynamic Analysis of Enzyme-Catalyzed Reactions in Biochemical Systems. ResearchGate. [Link]

-

Taylor & Francis. Sulfotransferase – Knowledge and References. [Link]

-

Paine, M. F., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Visualized Experiments, (84), e51264. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Maji, B., et al. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry, 21(34), 6927-6932. [Link]

-

D'Angelo, M., et al. (2022). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 87(19), 12796-12809. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mttlab.eu [mttlab.eu]

- 4. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. youtube.com [youtube.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. publikace.k.utb.cz [publikace.k.utb.cz]

- 15. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. criver.com [criver.com]

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound (also known as 6-acetyl-1,2,3,4-tetrahydroisoquinoline). As a member of the tetrahydroisoquinoline (THIQ) class of compounds, which form the core of numerous biologically active molecules and natural products, understanding its stability is paramount for ensuring experimental reproducibility, product integrity, and shelf-life in research and drug development settings.[1][2] This document synthesizes information from safety data sheets (SDS), principles of organic chemistry, and established pharmaceutical stability testing methodologies to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1] The specific compound, this compound, incorporates this critical core, making its stability profile a subject of significant interest for any research involving its use as an intermediate or an active compound. The integrity of the THIQ ring and its substituents is directly linked to its biological function and chemical reactivity. Therefore, improper storage or handling can lead to the formation of impurities, loss of potency, and unreliable experimental outcomes. To the best of our knowledge, the detailed chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated, underscoring the need for cautious handling and adherence to verified storage protocols.[3]

Compound Profile:

-

IUPAC Name: this compound

-

Synonyms: 6-Acetyl-1,2,3,4-tetrahydroisoquinoline

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

Core Structure: Tetrahydroisoquinoline

Chemical Stability and Potential Degradation Pathways

The molecular structure of this compound contains several functional groups that are susceptible to degradation under suboptimal conditions. The principal pathways of degradation for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[4][5]

Oxidative Degradation

Oxidation is the most significant potential degradation pathway for this molecule. The secondary amine within the tetrahydroisoquinoline ring is a primary site of oxidative vulnerability.

-

Mechanism: The lone pair of electrons on the nitrogen atom can be readily oxidized. Auto-oxidation, a reaction with atmospheric oxygen, can be initiated by trace metal ions, light, or heat, proceeding via a free-radical chain reaction.[5]

-

Potential Products: Oxidation can lead to the formation of N-oxide derivatives or, more critically, the aromatization of the heterocyclic ring to form the corresponding 6-acetyl-isoquinoline. Aromatization results in a fundamentally different molecular structure, which will almost certainly alter or eliminate its intended biological activity.

-

Mitigation: The most effective mitigation strategies involve limiting the compound's exposure to oxygen. This is the rationale behind recommendations to keep containers tightly closed and, for long-term storage, to consider flushing the container with an inert gas like argon or nitrogen.[6][7]

Photolytic Degradation

Compounds containing aromatic rings and ketone functional groups can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, initiating degradation reactions.

-

Mechanism: Photo-oxidation is a common outcome, where absorbed light provides the activation energy for oxidative processes.[5] The energy can also lead to homolytic cleavage of bonds, generating reactive radical species that propagate further degradation.

-

Mitigation: To prevent photolysis, the compound must be protected from light. Storing the material in amber glass vials or opaque containers and keeping it in a dark location, such as a cabinet or refrigerator, is essential.

Hydrolytic and Thermal Considerations

-